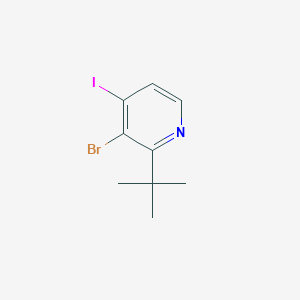

2-tert-Butyl-3-bromo-4-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrIN |

|---|---|

Molecular Weight |

340.00 g/mol |

IUPAC Name |

3-bromo-2-tert-butyl-4-iodopyridine |

InChI |

InChI=1S/C9H11BrIN/c1-9(2,3)8-7(10)6(11)4-5-12-8/h4-5H,1-3H3 |

InChI Key |

JODOMWUHLMXWSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1Br)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Steric Control of Pyridine Ring Reactivity via tert-Butyl Groups

Executive Summary

The tert-butyl (

The Steric-Electronic Interface

The introduction of a

Electronic vs. Steric Dominance[1]

-

4-Position (Remote): The

-Bu group acts purely as an electronic activator. It donates electron density into the -

2,6-Positions (Proximal): The steric bulk dominates. While the +I effect suggests increased basicity, the massive methyl groups create a "steric cone" that physically blocks the approach of Lewis acids and electrophiles, rendering the nitrogen non-nucleophilic .

Visualization of Steric Shielding

The following diagram illustrates the mechanistic divergence between 4-substituted and 2,6-substituted systems.

Figure 1: Mechanistic divergence driven by substituent positioning. The 2,6-substitution pattern effectively "locks" the nitrogen lone pair against large electrophiles.

The "Non-Nucleophilic" Paradox (2,6-Substitution)

2,6-Di-tert-butylpyridine (2,6-DTBP) represents a cornerstone reagent in organic synthesis. It is capable of scavenging protons (Brønsted base) but is inert toward alkyl halides and Lewis acids (non-nucleophilic).

Mechanism of Action

The specific utility of 2,6-DTBP arises from Steric Inhibition of Solvation .

-

Gas Phase: 2,6-DTBP is actually more basic than pyridine due to the inductive effect of two

-Bu groups. -

Solution Phase: The bulky groups prevent solvent molecules from stabilizing the protonated cation (

). This lowers the effective pKa in polar solvents (pKa ~3.58 in 50% EtOH) compared to pyridine. -

Application: It is the base of choice for glycosylation and triflylation reactions where the base must not react with the highly electrophilic triflic anhydride or oxocarbenium intermediates.

Comparative Reactivity Data

| Property | Pyridine | 4-tert-Butylpyridine | 2,6-Di-tert-butylpyridine |

| pKa (Conj.[1][2] Acid) | 5.25 | 5.99 | ~3.58 (solvent dependent) |

| Nucleophilicity | High | Very High | Negligible |

| Reaction with MeI | Rapid Methylation | Rapid Methylation | No Reaction |

| Primary Use | Solvent/Base | Ligand/Catalyst | Non-Nucleophilic Base |

Regiocontrol in Radical Functionalization (Minisci)

The Minisci reaction (radical alkylation) is the primary method for installing alkyl groups onto the electron-deficient pyridine ring. The

Regioselectivity Rules

When alkylating an unsubstituted pyridine with a

-

Electronic Preference: The nucleophilic

-Bu radical attacks the most electron-deficient positions (C2/C4). -

Steric Steering: Because the

-Bu radical is bulky, it is sensitive to pre-existing substituents.-

Unsubstituted Pyridine: Mixture of C2 (major) and C4 (minor).

-

Pre-blocked C4: Exclusive C2 substitution.

-

Protocol: Silver-Catalyzed Minisci Alkylation

This protocol describes the installation of a

Reagents:

-

Pyridine substrate (1.0 equiv)

-

Pivalic acid (3.0 equiv) - Source of t-Bu radical

-

Silver Nitrate (AgNO

, 0.2 equiv) -

Ammonium Persulfate ((NH

) -

Solvent: 1:1 DCM/Water or TFA/Water (for unreactive substrates)

Step-by-Step Methodology:

-

Dissolution: Dissolve the pyridine substrate in the solvent mixture. If the substrate is acid-sensitive, use a biphasic DCM/Water system.

-

Acidification: Add pivalic acid. Note: Pivalic acid undergoes oxidative decarboxylation to generate the tert-butyl radical.

-

Catalyst Addition: Add AgNO

followed by the dropwise addition of ammonium persulfate solution at 40–50°C.-

Why: Slow addition prevents the radical source from coupling with itself (forming 2,2,3,3-tetramethylbutane) rather than reacting with the heterocycle.

-

-

Quench: Neutralize with NaHCO

and extract with DCM. -

Purification: Regioisomers (2- vs 4-substituted) usually require careful column chromatography. 2-tert-butylpyridine is less polar than the 4-isomer.

Ligand Design: The 4,4'-Di-tert-butyl Advantage

In transition metal catalysis (specifically Iridium and Nickel borylation), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is ubiquitous.

Why 4,4' and not 6,6'?

-

Solubility: Unsubstituted bipyridine complexes often precipitate from non-polar solvents (hexane/dioxane) used in C-H activation. The lipophilic

-Bu tails keep the catalyst in solution. -

Electronic Boost: The electron-donating

-Bu groups make the pyridine nitrogens better -

Steric Permissiveness: Crucially, the 4-position is distal to the metal center. A

-Bu group at the 6-position would clash with the metal's coordination sphere, preventing square planar or octahedral geometry formation.

Ligand Efficacy Flowchart

Figure 2: Decision logic for ligand selection in transition metal catalysis. 4,4'-substitution provides the optimal balance of solubility and electronic activation.

Experimental Protocol: Non-Nucleophilic Base Usage

Scenario: Triflylation of a hindered phenol using 2,6-Di-tert-butylpyridine (2,6-DTBP).

Rationale: Standard bases like Triethylamine or Pyridine will attack Triflic Anhydride (Tf

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Solvent: Add the phenol substrate (1.0 equiv) in dry DCM (0.1 M).

-

Base Addition: Add 2,6-Di-tert-butylpyridine (1.2 equiv).

-

Observation: The solution remains clear; no salt formation occurs (unlike with pyridine).

-

-

Electrophile: Cool to -78°C (or 0°C depending on substrate). Add Triflic Anhydride (1.1 equiv) dropwise.

-

Monitoring: Warm to room temperature. Monitor by TLC.

-

Workup: The protonated 2,6-DTBP triflate salt is highly lipophilic and may not wash out easily with water.

-

Tip: Wash with dilute HCl (1M) to ensure the pyridine is fully protonated and partitioned into the aqueous layer, or use column chromatography where 2,6-DTBP elutes rapidly (high Rf).

-

References

-

Brown, H. C., & Kanner, B. (1953).[2] "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[2] Journal of the American Chemical Society.[4][5][6]

-

Minisci, F., et al. (1971).[7][8] "Nucleophilic character of alkyl radicals...". Tetrahedron.

-

Choi, J., et al. (Baran Lab). (2021).[6] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[4][5][6]

-

Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002). "A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes." Journal of the American Chemical Society.[4][5][6]

-

BenchChem Technical Note. (2025). "The Impact of Steric Hindrance on the Thermochemical Properties of Pyridines."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 7. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minisci reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Electronic & Reactivity Profile of 2-tert-butyl-3-bromo-4-iodopyridine

Executive Summary & Structural Logic

2-tert-butyl-3-bromo-4-iodopyridine represents a highly specialized "orthogonal scaffold" in medicinal chemistry. Its value lies in the precise electronic and steric differentiation between its three substituents, allowing for programmable, site-selective functionalization.

This guide analyzes the molecule not merely as a substrate, but as a logic gate for chemical synthesis. The interplay between the labile C4-iodide , the sterically shielded C3-bromide , and the inert C2-tert-butyl anchor creates a reactivity hierarchy that enables sequential cross-coupling reactions without the need for protecting groups.

The Reactivity Triad

| Position | Substituent | Electronic State | Steric Environment | Primary Reactivity |

| C2 | tert-Butyl | Electron-donating (+I) | High (Blocks C3) | Inert Anchor / Lipophilicity |

| C3 | Bromo | Weakly withdrawing (-I) | Severe (Sandwiched) | Secondary Coupling (High Energy) |

| C4 | Iodo | Withdrawing (-I) | Moderate (Para to N) | Primary Coupling (Low Energy) |

Electronic Architecture & Orbital Analysis

The "Push-Pull" Inductive Network

The pyridine ring is naturally electron-deficient, making it susceptible to nucleophilic attack. However, the unique substitution pattern of this molecule alters the standard reactivity map:

-

N1 (Pyridine Nitrogen): Acts as the primary electron sink, lowering the LUMO energy of the ring.

-

C4-Iodo (The "Soft" Electrophile): The C-I bond is the weakest (

51 kcal/mol) and is electronically activated by the para-nitrogen. The large iodine atom creates a "soft" electrophilic center ideal for oxidative addition by Pd(0). -

C3-Bromo (The "Hard" Electrophile): The C-Br bond is stronger (

68 kcal/mol). Crucially, its position meta to the nitrogen reduces its electrophilic activation compared to C4. -

C2-tert-Butyl (The Steric Gatekeeper): The bulky t-butyl group exerts a massive steric influence on the C3 position. It also provides a slight inductive donation (+I), which marginally increases electron density at C3, further deactivating it toward nucleophilic attack compared to C4.

Frontier Molecular Orbital (FMO) Implications

-

HOMO: Localized largely on the iodine lone pairs and the pyridine

-system. -

LUMO: Concentrated at the C4 and C2 positions.

-

Consequence: Nucleophiles and Pd(0) catalysts are kinetically funneled to C4 . The C3 position is kinetically "invisible" until the C4-iodide is consumed.

Synthesis Protocol: Directed Ortho Metalation (DoM)

Rationale: Direct halogenation of 2-tert-butylpyridine often lacks regiocontrol. The most robust synthesis utilizes Directed Ortho Metalation (DoM) , exploiting the acidity of the C4 proton in 3-halopyridines.

Protocol: C4-Iodination of 2-tert-butyl-3-bromopyridine

Precursor: 2-tert-butyl-3-bromopyridine (Synthesized via bromination of 2-tert-butylpyridine).

Reagents:

-

Lithium Diisopropylamide (LDA) [2.0 M in THF]

-

Iodine (

) [Solid, anhydrous] -

Solvent: Anhydrous THF

-

Temperature: -78°C

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with anhydrous THF (0.5 M concentration relative to substrate).

-

Deprotonation: Cool to -78°C. Add LDA (1.1 equiv) dropwise over 20 minutes.

-

Mechanism:[1] The Br atom at C3 directs lithiation to the adjacent C4 position (the "Halogen Dance" or simple ortho-lithiation is prevented at C2 by the t-butyl group; C4 is the thermodynamic sink).

-

Observation: Solution typically turns deep yellow/orange (lithiopyridine species). Stir for 1 hour at -78°C.

-

-

Quench: Dissolve

(1.2 equiv) in minimal THF and add dropwise to the lithiated species.-

Critical Control: Maintain internal temp < -70°C to prevent benzyne formation or scrambling.

-

-

Workup: Warm to RT. Quench with sat.

(to remove excess iodine). Extract with EtOAc.[2] -

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a low-melting solid or viscous oil.

Application: Sequential Chemoselective Coupling

The core utility of this scaffold is the ability to install two different aryl/alkyl groups sequentially.

Workflow: The C4 C3 Cascade

-

Reaction A (C4-Selective): Suzuki-Miyaura Coupling.

-

Reaction B (C3-Selective): Suzuki/Buchwald Coupling.

-

Catalyst: Requires active Pd species, e.g.,

+ XPhos or SPhos . -

Rationale: The bulky biaryl phosphine ligands (Buchwald ligands) are necessary to facilitate oxidative addition into the sterically hindered C3-Br bond (blocked by C2-tBu).

-

Conditions: 100°C, strong base (

or

-

Visualization: Reactivity Decision Tree

Caption: Sequential functionalization logic. Kinetic selection of C4-I precedes the thermodynamically demanding C3-Br coupling.

Synthesis Pathway Diagram

The following diagram illustrates the generation of the core scaffold from the commercially available 2-tert-butylpyridine.

Caption: Synthesis via Directed Ortho Metalation (DoM). The C3-bromo substituent directs lithiation to C4.

References

-

Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016. Link

- Validation of C-I vs C-Br reactivity trends in pyridines.

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of Organic Chemistry, 2022.[4] Link

- Discussion on ligand-controlled selectivity in dihalo-heteroarenes.

-

Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes. Organic Letters, 2014. Link

- Methodology for handling sterically hindered bromo-heterocycles.

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 2020.[1] Link

- Mechanistic insights into halogen migration and functionalization

Sources

- 1. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Note: Sonogashira Coupling Protocols for Sterically Hindered Pyridines

Executive Summary

Pyridines represent a privileged scaffold in medicinal chemistry, yet they pose unique challenges in palladium-catalyzed cross-coupling. When sterically hindered (e.g., 2,6-disubstituted pyridines) or electron-deficient, these substrates frequently suffer from catalyst poisoning (via N-coordination) and sluggish oxidative addition .

This guide details three field-validated protocols to overcome these barriers. Unlike generic procedures, these workflows prioritize the use of Buchwald G3/G4 precatalysts and Copper-free methodologies to eliminate induction periods and suppress Glaser homocoupling side reactions.

Technical Background: The "Pyridine Trap"

To successfully couple hindered pyridines, one must understand the failure modes of standard conditions (e.g., Pd(PPh3)4/CuI).

-

The Chelation Effect: The pyridine nitrogen is a competent ligand. In sterically crowded environments, the substrate often coordinates to the Pd(II) center before oxidative addition can occur, creating an off-cycle "resting state" that arrests catalysis.

-

The Steric Wall: Bulky ortho-substituents prevent the approach of the Pd(0) species, requiring highly active, electron-rich ligands (dialkylbiaryl phosphines) to facilitate oxidative addition.

-

The Copper Issue: In hindered systems, the rate of transmetallation is slow. This allows the copper acetylide intermediate to accumulate, increasing the statistical probability of oxidative homocoupling (Glaser coupling), which consumes the alkyne.

Visualization: The Deactivation Pathway

The following diagram illustrates the competitive "Pyridine Trap" versus the productive catalytic cycle.

Figure 1: The catalytic cycle highlighting the competitive inhibition by pyridine nitrogen (Red), which competes with the productive oxidative addition path.

Protocol A: The "Gold Standard" (Buchwald G3/G4 System)

Best For: High-throughput screening, drug discovery, and 2,6-disubstituted pyridines. Mechanism: Uses pre-formed Pd(II) precatalysts that rapidly reduce to Pd(0) without an induction period. The bulky XPhos or RuPhos ligands prevent N-coordination by shielding the metal center.

Materials

-

Catalyst: XPhos Pd G3 (Sigma: 763381) or XPhos Pd G4.[1]

-

Ligand (Optional top-up): XPhos (2 mol% excess relative to Pd).

-

Base: Cs₂CO₃ (Cesium Carbonate) - Anhydrous.

-

Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (degassed).

-

Co-catalyst: CuI (Copper Iodide) - Note: Keep low loading.

Step-by-Step Methodology

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the halopyridine (1.0 equiv), Alkyne (1.2 equiv), Cs₂CO₃ (2.0 equiv), XPhos Pd G3 (1.0 - 3.0 mol%), and CuI (1.5 mol%).

-

Solvent Addition: Add anhydrous MeCN (0.2 M concentration relative to halide).

-

Why MeCN? It solubilizes the inorganic base better than toluene and stabilizes the Pd intermediate without poisoning it like pyridine would.

-

-

Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of the copper cycle.

-

Reaction: Seal the vial and heat to 65–80°C for 2–4 hours.

-

Note: Hindered substrates require heat. Do not attempt at RT.

-

-

Workup: Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate and purify.

Protocol B: The Copper-Free Route

Best For: Substrates prone to Glaser homocoupling or when Cu-chelation is problematic. Mechanism: Relies on the "modified" cycle where an amine base and a highly active Pd-ligand complex facilitate a direct carbopalladation or deprotonation mechanism, bypassing the copper acetylide.

Materials

-

Catalyst: Pd(OAc)₂ (3 mol%) + CyJohnPhos (6 mol%) OR Pd-116 (tBu3P-Pd-G2).

-

Base: Diisopropylamine (DIPA) or Piperidine (acts as base + ligand).

-

Solvent: DMF or NMP (Polar aprotic is essential here).

Step-by-Step Methodology

-

Catalyst Activation: Add Pd(OAc)₂ and CyJohnPhos to the reaction vessel. Purge with Argon.

-

Substrate Addition: Add the Halopyridine (1.0 equiv) and Alkyne (1.5 equiv).

-

Solvent/Base: Add degassed DMF and DIPA (3.0 equiv).

-

Thermal Ramp: Heat to 90°C .

-

Insight: Copper-free reactions generally require higher temperatures (20°C higher than Cu-variants) to drive the direct alkynylation.

-

-

Monitoring: Monitor via LCMS. If conversion stalls at 50%, add 1 mol% fresh catalyst (Pd only).

Protocol C: Aqueous Micellar Conditions (Green/Solubility)

Best For: Highly lipophilic substrates that are insoluble in MeCN, or for late-stage functionalization of complex biomolecules.

Materials

-

Surfactant: TPGS-750-M (2 wt % in water).

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%).

-

Co-catalyst: CuI (2 mol%).

-

Base: Et₃N (3.0 equiv).

Step-by-Step Methodology

-

Surfactant Prep: Dissolve TPGS-750-M in degassed water.

-

Reaction Assembly: Add the halopyridine and alkyne to the aqueous solution. They will form micelles (milky suspension).

-

Catalyst Addition: Add the Pd catalyst and CuI.

-

Stirring: Vigorous stirring is critical to facilitate mass transfer into the micelle lipophilic core.

-

Conditions: Stir at 45°C . The micellar effect concentrates reagents, often allowing lower temperatures than organic solvents.

Comparative Data & Optimization Matrix

Yield Comparison (2-Bromo-3-methylpyridine + Phenylacetylene)

| Condition | Catalyst System | Temp | Time | Yield | Note |

| Standard | Pd(PPh₃)₄ / CuI / Et₃N | 80°C | 12h | 35% | Significant homocoupling observed. |

| Protocol A | XPhos Pd G3 / CuI / Cs₂CO₃ | 65°C | 2h | 92% | Clean conversion. No induction. |

| Protocol B | Pd(OAc)₂ / CyJohnPhos / DIPA | 90°C | 6h | 84% | Slower, but zero homocoupling. |

Optimization Decision Tree

Use this logic flow to select the correct protocol for your specific substrate.

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate value and solubility.

References

-

Buchwald Precatalysts G3/G4

- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

-

Mechanistic Insights (Copper-Free)

- Gazvoda, M., et al. "Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.

-

Micellar Catalysis

- Lipshutz, B. H., et al. "Sonogashira Couplings of Aryl Halides: Room Temperature, Aqueous Media, No Copper." Organic Letters, 2008.

-

General Sonogashira Review

- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

Sources

Application Notes and Protocols: Regioselective Functionalization of 2-tert-butyl-3-bromo-4-iodopyridine via Lithium-Halogen Exchange

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective lithium-halogen exchange on 2-tert-butyl-3-bromo-4-iodopyridine. We delve into the mechanistic underpinnings that govern the selective lithiation at the C-4 position, a critical transformation for the synthesis of complex substituted pyridines in pharmaceutical and materials science research. This document outlines optimized reaction conditions, discusses the choice of organolithium reagents and electrophilic trapping agents, and provides step-by-step experimental procedures to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in a vast array of biologically active molecules and functional materials. The ability to precisely install substituents around the pyridine ring is paramount for fine-tuning molecular properties. Among the various methods for pyridine functionalization, metal-halogen exchange reactions, particularly with organolithium reagents, offer a powerful and versatile tool for creating carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[1][2]

The subject of this guide, 2-tert-butyl-3-bromo-4-iodopyridine, is a uniquely valuable building block. The sterically demanding tert-butyl group at the C-2 position can direct metalation and influence the conformation of the final product. The presence of two different halogens, bromine and iodine, at the C-3 and C-4 positions respectively, presents an opportunity for highly selective functionalization.

Mechanistic Rationale: Achieving Regioselectivity

The cornerstone of this protocol is the remarkable difference in the rates of lithium-halogen exchange for different halogens. The exchange rate follows the trend I > Br > Cl.[3] This kinetic preference is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, making the former more susceptible to nucleophilic attack by the organolithium reagent.

The generally accepted mechanism involves the formation of an "ate" complex between the organolithium reagent and the aryl halide.[4] This intermediate then proceeds to the lithiated species and the corresponding alkyl halide. For 2-tert-butyl-3-bromo-4-iodopyridine, the reaction with an alkyllithium reagent (RLi) will overwhelmingly favor the exchange at the C-4 position.

Figure 1: Selective Lithium-Iodine Exchange. This diagram illustrates the preferential lithium-iodine exchange over lithium-bromine exchange, leading to the desired lithiated intermediate.

Extremely low reaction temperatures (typically -78 °C or below) are critical to suppress side reactions.[2][5] At higher temperatures, the highly reactive organolithium intermediate could potentially react with the solvent (e.g., deprotonate THF) or undergo other undesired transformations.[6]

Experimental Design: Key Parameters and Considerations

Choice of Organolithium Reagent

Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are effective for lithium-halogen exchange.[6][7]

| Reagent | Basicity | Nucleophilicity | Steric Hindrance | Key Considerations |

| n-BuLi | Strong | High | Low | Generally the reagent of choice for this transformation. Less prone to side reactions like deprotonation of hindered substrates. |

| t-BuLi | Very Strong | Lower | High | More reactive and can be used for less reactive halides.[8] Its bulkiness can be advantageous in preventing undesired nucleophilic addition to other functional groups.[9] However, its higher basicity can sometimes lead to competitive deprotonation. |

For the selective iodine-lithium exchange on 2-tert-butyl-3-bromo-4-iodopyridine, n-BuLi is typically sufficient and often preferred to minimize potential side reactions.

Solvent Selection

Anhydrous ethereal solvents are essential for stabilizing the organolithium intermediate.

-

Tetrahydrofuran (THF): The most common solvent for lithium-halogen exchange reactions due to its excellent solvating properties for organolithium species.[10]

-

Diethyl ether (Et₂O): A less coordinating solvent than THF, which can sometimes lead to different reactivity or aggregation states of the organolithium reagent.[11]

Strictly anhydrous conditions are mandatory, as organolithium reagents react rapidly with water.[12][13]

Temperature Control

Maintaining a very low temperature is arguably the most critical parameter for a successful and clean reaction.

-

-78 °C (Dry ice/acetone bath): The standard temperature for most lithium-halogen exchange reactions. It effectively suppresses side reactions and ensures the stability of the lithiated intermediate.

-

-100 °C (Liquid nitrogen/diethyl ether slush bath): Can be employed for particularly sensitive substrates or to further enhance selectivity.[10]

Quenching with Electrophiles

The generated 2-tert-butyl-3-bromo-4-lithiopyridine is a potent nucleophile and can be trapped with a wide variety of electrophiles.[7][14] The choice of electrophile will dictate the nature of the substituent introduced at the C-4 position.

| Electrophile Class | Example | Product |

| Aldehydes/Ketones | Acetone | Tertiary Alcohol |

| Esters | Ethyl acetate | Tertiary Alcohol (after double addition) |

| Amides (Weinreb) | N,O-Dimethylhydroxylamine | Ketone |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Alkyl Halides | Methyl iodide | Alkylated Pyridine |

| Silyl Halides | Trimethylsilyl chloride | Silylated Pyridine |

| Disulfides | Dimethyl disulfide | Thioether |

Detailed Experimental Protocols

General Considerations

-

All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried or flame-dried glassware.

-

All solvents and liquid reagents should be freshly distilled from an appropriate drying agent.

-

Organolithium reagents are pyrophoric and must be handled with extreme care using proper techniques.[6]

Protocol: Synthesis of 2-tert-butyl-3-bromo-4-iodopyridine

While this guide focuses on the lithium-halogen exchange, a plausible synthesis for the starting material is provided for context, adapted from known procedures for similar compounds.[15][16]

Figure 2: Synthetic workflow for the starting material. A representative pathway for the synthesis of the dihalogenated pyridine.

Materials:

-

2-tert-butyl-3-bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-tert-butyl-3-bromopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add a solution of iodine in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the addition of saturated aqueous Na₂S₂O₃.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol: Lithium-Iodine Exchange and Trapping with an Electrophile (Example: Acetone)

Materials:

-

2-tert-butyl-3-bromo-4-iodopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes, titrated)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 2-tert-butyl-3-bromo-4-iodopyridine and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the organolithium species.

-

Add anhydrous acetone (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Troubleshooting and Expert Insights

-

Low Yield: This is often due to the presence of moisture or oxygen. Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout the experiment. Titrating the organolithium reagent before use is also crucial.

-

Mixture of Products: If a mixture of products from both iodine and bromine exchange is observed, it may be necessary to lower the reaction temperature further (e.g., to -100 °C) or decrease the reaction time before adding the electrophile.

-

Formation of Butylated Byproduct: Reaction of the lithiated pyridine with the butyl bromide byproduct of the exchange can occur, especially if the reaction is allowed to warm prematurely. Maintaining a low temperature is key to minimizing this side reaction.[10] Using two equivalents of t-BuLi can mitigate this, as the second equivalent reacts with the t-butyl halide byproduct.[4]

Conclusion

The lithium-halogen exchange of 2-tert-butyl-3-bromo-4-iodopyridine is a robust and highly regioselective method for the synthesis of C-4 functionalized pyridines. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, a wide range of valuable and complex molecules can be accessed. This protocol serves as a foundational guide for researchers in organic synthesis, enabling the efficient and predictable construction of novel pyridine-containing compounds.

References

- Wikipedia. (n.d.). Organolithium reagent.

- Armstrong, A., et al. (2018). TMP–Magnesium and TMP–Zinc Bases for the Regioselective Metalation of the Cinnoline Scaffold. Organic Letters.

- Kondo, Y., Shilai, M., Uchiyama, M., & Sakamoto, T. (1999). TMP-zincate as Highly Chemoselective Base for Directed Ortho Metalation. Journal of the American Chemical Society.

- Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions.

- Wikipedia. (n.d.). Organolithium reagent.

- Hernández-Linares, P., et al. (2017). Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold (TMP=2,2,6,6-Tetramethylpiperidyl). Chemistry.

- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.

- Armstrong, D. R., et al. (n.d.). Combining two relatively weak bases (Zn(TMP)2 and KOtBu) for the regioselective metalation of non-activated arenes and heteroarenes. Chemical Science.

- Schlatter, R., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters.

- Inorganic Chemistry. (2025). Reactivity Studies on Organolithium Complexes Bearing Electrophilic Carbenes toward Isonitriles.

- Chemistry LibreTexts. (2014). 11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles.

- Reddit. (2023). Do you know the mechanism of this reaction?

- Chem-Station Int. Ed. (2015). Knochel-Hauser Base.

- Reddit. (2025). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?

- Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?

- ResearchGate. (2025). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.

- ResearchGate. (n.d.). Halogen–Lithium Exchange of Sensitive (Hetero)aromatic Halides under Barbier Conditions in a Continuous Flow Set-Up.

- Karpacheva, M. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow.

- ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.

- Parham, W. E., & Piccirilli, R. M. (n.d.). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry.

- Benchchem. (n.d.). 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1.

- YouTube. (2022). Organolithium Reactions (IOC 16).

- BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.

- ResearchGate. (2025). Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies.

- Wikipedia. (n.d.). tert-Butyllithium.

- Semantic Scholar. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.

- (n.d.). lithium halogen exchange #1 revised.

- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.

- Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi).

- Kobe University. (n.d.). Trapping of Transient Organolithium Compounds.

- ResearchGate. (n.d.). Trapping of Transient Organolithium Compounds.

- The chemical reaction database. (2008). Grignards on lithium.

- Journal of the American Chemical Society. (n.d.). THE MECHANISM OF THE REACTION BETWEEN LITHIUM N-BUTYL AND VARIOUS ORGANIC HALOGEN COMPOUNDS.

- ChemicalBook. (n.d.). 2-Bromo-4-iodopyridine synthesis.

- The Journal of Organic Chemistry. (n.d.). Strategies To Prepare and Use Functionalized Organometallic Reagents.

- Vapourtec. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and.

- ResearchGate. (2015). How do I selectively exchange iodine with lithiate?

- Sigma-Aldrich. (n.d.). Selective Metalation and Additions.

- (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1.

- MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.

- PMC. (n.d.). Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues.

- ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.

- ResearchGate. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. resources.saylor.org [resources.saylor.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Bromo-4-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of 2,3,4-Trisubstituted Pyridines

Topic: Synthesis of 2,3,4-trisubstituted pyridine derivatives Content Type: Application Notes and Protocols

Abstract The 2,3,4-trisubstituted pyridine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., c-Met, ALK inhibitors) and GPCR ligands. However, this specific substitution pattern is thermodynamically less favored and synthetically more challenging than the ubiquitous 2,4,6- or 2,3,5-isomers produced by classical Hantzsch or Kröhnke syntheses. This guide details two advanced, field-proven protocols for accessing 2,3,4-trisubstituted pyridines: Regioselective 3,4-Pyridyne Functionalization and the Halogen Dance Rearrangement . These methods offer superior regiocontrol and functional group tolerance for late-stage drug diversification.

Strategic Overview & Mechanistic Logic

The synthesis of 2,3,4-trisubstituted pyridines requires overcoming the inherent directing bias of the pyridine ring. Classical electrophilic aromatic substitution (SEAr) favors the C3 position but is sluggish; nucleophilic substitution (SNAr) favors C2/C4 but requires leaving groups.

To achieve precise 2,3,4-substitution, we must invert or bypass these standard reactivities.

-

Approach A (Protocol 1): The 3,4-Pyridyne Intermediate. By generating a highly reactive 3,4-pyridyne species, we can direct nucleophiles to C4 and electrophiles to C3, leveraging the distortion of the aryne triple bond.

-

Approach B (Protocol 2): The Halogen Dance. This thermodynamic rearrangement moves a halogen from C3 to C4 (or vice versa) via a lithiated intermediate, allowing access to "impossible" substitution patterns from commercially available starting materials.

Decision Tree: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and desired substitution pattern.

Protocol 1: Regioselective 3,4-Pyridyne Multicomponent Coupling

Principle: This method utilizes the aryne distortion model. A 3-halo-4-lithiopyridine eliminates to form a 3,4-pyridyne. Due to the electronegative nitrogen, the pyridyne is polarized, directing nucleophilic attack exclusively to C4 and the subsequent electrophilic quench to C3.

Target Output: 2-Functionalized-3-Electrophile-4-Nucleophile-pyridines.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 3-Chloro-2-fluoropyridine (or similar 2-substituted-3-halopyridine).

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared fresh.

-

Nucleophile (Nu): Grignard reagents (R-MgBr), Lithium thiolates, or Amines.

-

Electrophile (E+): Aldehydes, Ketones, I2, or Allyl bromide.

-

Solvent: Anhydrous THF (distilled over Na/benzophenone).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

Step 1: Preparation of LiTMP (In-situ)

-

Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under Argon.

-

Add TMP (2,2,6,6-tetramethylpiperidine) (1.1 equiv) and anhydrous THF (0.5 M concentration).

-

Cool to -78 °C (dry ice/acetone bath).

-

Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).

-

Stir at 0 °C for 30 minutes to ensure complete formation of LiTMP.

-

Cool back to -78 °C .

Step 2: Generation of the 3,4-Pyridyne

-

Dissolve the 3-chloro-2-substituted pyridine (1.0 equiv) in THF (1 mL/mmol) in a separate flame-dried flask.

-

Add this solution dropwise to the LiTMP solution at -78 °C .

-

Critical Checkpoint: The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species.

-

-

Stir for 30 minutes at -78 °C.

Step 3: Nucleophilic Addition & Transmetalation

-

Add the Nucleophile (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise at -78 °C.

-

Allow the reaction to warm slowly to -20 °C or 0 °C (depending on substrate stability) over 1-2 hours.

-

Optional: If using a lithium nucleophile, add ZnCl2 or MgCl2 to transmetalate to a more stable intermediate before quenching.

Step 4: Electrophilic Quench

-

Cool the mixture back to -78 °C (if warmed).

-

Add the Electrophile (e.g., Benzaldehyde, 1.5 equiv) neat or in THF solution.

-

Stir for 1 hour, allowing to warm to room temperature.

Step 5: Work-up

-

Quench with saturated aqueous NH4Cl.

-

Extract with EtOAc (3x).

-

Dry combined organics over Na2SO4, filter, and concentrate.

-

Purify via flash column chromatography (Hexanes/EtOAc).

Mechanistic Pathway (Graphviz)

Figure 2: Mechanistic flow of the 3,4-pyridyne mediated synthesis. Note the regioselective addition of the nucleophile to C4.

Protocol 2: The Halogen Dance (Base-Catalyzed Migration)

Principle: The "Halogen Dance" is a base-catalyzed isomerization where a halogen atom migrates to a more thermodynamically stable position (often adjacent to the heteroatom or another stabilizing group). For 2,3,4-trisubstitution, this protocol typically converts a 2-halo-3-lithio species into a 3-halo-4-lithio species, allowing electrophilic functionalization at C4.

Target Output: 2-Halo-3-Halo-4-Functionalized pyridines (versatile scaffolds for cross-coupling).

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Chloro-3-bromopyridine.[7]

-

Base: LDA (Lithium diisopropylamide) - Prepared fresh.

-

Electrophile: DMF, CO2, I2, Chlorosilanes.

-

Solvent: Anhydrous THF.

Step-by-Step Procedure

Step 1: Preparation of LDA

-

Add Diisopropylamine (1.1 equiv) to anhydrous THF in a Schlenk flask.

-

Cool to -78 °C .

-

Add n-BuLi (1.1 equiv) dropwise.

-

Stir at 0 °C for 15 mins, then cool to -78 °C .

Step 2: Lithiation and "The Dance"

-

Add 2-Chloro-3-bromopyridine (1.0 equiv) in THF dropwise to the LDA solution at -78 °C .

-

Initial Species: Kinetic deprotonation occurs at C4 (most acidic H), forming 2-chloro-3-bromo-4-lithiopyridine .

-

Isomerization:[5] If the temperature is raised slightly (e.g., to -50 °C) or held for longer times, the system may equilibrate. However, for 2,3,4-trisubstitution patterns starting from 2,3-dihalides, we often trap the kinetic 4-lithio species directly.

-

Variation: To perform a true migration (e.g., moving Br from C3 to C4), one would start with 2-chloro-3-bromopyridine, lithiate at C4, and allow the Br to migrate if the thermodynamic sink drives it. Note: For standard 2,3,4-synthesis, we utilize the C4-lithiation of the 2,3-dihalo precursor directly.

-

Step 3: Electrophilic Trapping

-

Add the Electrophile (e.g., Iodine or DMF) to the 4-lithio species at -78 °C .

-

Stir for 30-60 mins.

-

Warm to RT and quench with NH4Cl.

Result: 2-Chloro-3-bromo-4-iodopyridine (if I2 is used). This provides three distinct halogen handles for sequential Suzuki/Sonogashira couplings.

Data Summary & Troubleshooting

Comparative Yields & Conditions

| Method | Substrate | Key Reagent | Product Pattern | Typical Yield | Ref |

| 3,4-Pyridyne | 3-Cl-2-F-Pyridine | LiTMP / PhMgBr | 2-F-3-E-4-Ph-Py | 65-85% | [1] |

| Halogen Dance | 2-Cl-3-Br-Pyridine | LDA / I2 | 2-Cl-3-Br-4-I-Py | 70-90% | [2] |

| MCR (Hantzsch) | Aldehyde/Ketoester | NH4OAc | 2,4,6-Trisubstituted | 50-80% | [3] |

Expert Tips (Troubleshooting)

-

Moisture Sensitivity: The 4-lithio intermediates are extremely sensitive. If yields are low (<30%), use a proton source (D2O) quench to check lithiation efficiency by NMR/MS.

-

Temperature Control:

-

Protocol 1: The 3,4-pyridyne is unstable. Do not warm above -20 °C before the nucleophile has reacted, or polymerization/tarring will occur.

-

Protocol 2: "Dance" isomerization rates are temperature dependent. At -78 °C, the kinetic product (4-Li) dominates. At -40 °C, scrambling may occur. Keep at -78 °C to lock the 2,3,4-pattern.

-

-

Regioisomer Analysis: 1H NMR is definitive.

-

2,3,4-Trisubstituted: Shows two doublets (H5 and H6) with a coupling constant J ≈ 5.0 Hz (ortho coupling).

-

2,3,5-Trisubstituted: Shows two doublets (H4 and H6) with J ≈ 2.0 Hz (meta coupling).

-

References

-

Regioselective Functionalization via 3,4-Pyridynes: Knochel, P., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 2021. [Link]

-

Halogen Dance Mechanism & Application: Schlosser, M., et al.[5][8] "The Halogen Dance: A Flexible Tool for the Synthesis of Polysubstituted Pyridines." European Journal of Organic Chemistry, 2005. [Link]

-

General Pyridine Synthesis Reviews: Boger, D. L. "Diels-Alder reactions of heterocyclic aza dienes." Chemical Reviews, 1986.[3][6] [Link]

-

Continuous Flow Halogen Dance: Jubault, P., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines."[7] Chemistry - A European Journal, 2022.[7] [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 4. Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00439F [pubs.rsc.org]

- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 6. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Buchwald-Hartwig amination of 4-iodo-pyridine derivatives

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Iodo-Pyridine Derivatives

Abstract

The amination of 4-iodopyridine derivatives presents a dichotomy in palladium catalysis: while the C–I bond is kinetically labile toward oxidative addition, the pyridine nitrogen and the released iodide ions act as potent catalyst poisons. This guide details a self-validating protocol to overcome these "heterocycle traps." By utilizing 4th Generation (G4) Palladacycle Precatalysts and bulky biaryl phosphine ligands, researchers can bypass the induction period failures associated with traditional Pd(0) sources.

The Challenge: Why 4-Iodopyridines Fail

In standard cross-couplings, aryl iodides are often preferred for their high reactivity. However, with pyridine cores, two specific deactivation pathways frequently stall the reaction (see Figure 1 in Section 3):

-

The Pyridine Trap (N-Binding): The Lewis basic nitrogen of the pyridine ring competes with the phosphine ligand for the Pd(II) center. If the substrate binds to Pd, it creates an off-cycle "resting state" (

-complex) that halts the catalytic turnover.[1] -

Iodide Inhibition: Unlike bromide or chloride, the large iodide anion released after oxidative addition has a high affinity for Palladium. It can form bridging dimers

or anionic palladates, effectively sequestering the catalyst.

Strategic Solution: Use sterically demanding ligands (e.g., BrettPhos , RuPhos ) that physically block the pyridine nitrogen from coordinating to the metal center, and employ Precatalysts (Pd-G4) to ensure immediate generation of the active

Critical Parameter Optimization

The following matrix summarizes the optimized conditions for 4-iodopyridine coupling based on nucleophile type.

| Parameter | Standard Recommendation | Rationale |

| Precatalyst | BrettPhos Pd G4 (or RuPhos Pd G4) | Eliminates induction period; prevents formation of Pd-black; air-stable handling. |

| Ligand Class | Dialkylbiaryl monophosphines | Bulky alkyl groups force formation of the active mono-ligated Pd species ( |

| Base | NaOtBu (Standard) or Cs₂CO₃ (Sensitive) | NaOtBu ensures rapid deprotonation. Use Cs₂CO₃ for base-sensitive substrates (requires longer reaction times). |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow thermal activation; non-coordinating nature prevents solvent inhibition. |

| Stoichiometry | 1.0 : 1.2 : 2.0 (Ar-I : Amine : Base) | Slight excess of amine drives equilibrium; excess base neutralizes HI byproduct. |

Mechanistic Insight & Visualization

The diagram below illustrates the standard catalytic cycle alongside the "Death Spiral" caused by pyridine coordination.

Figure 1: The Catalytic Cycle showing the competitive "Off-Cycle Trap" where the pyridine nitrogen binds to the catalyst, halting the reaction.

Standardized Protocol: BrettPhos Pd G4 System

This protocol is the "Gold Standard" for coupling primary amines with 4-iodopyridines. It utilizes the BrettPhos Pd G4 precatalyst, which contains a labile methylamine linker that ensures rapid activation.

Materials:

-

4-Iodopyridine derivative (1.0 mmol)

-

Primary Amine (1.2 mmol)[2]

-

BrettPhos Pd G4 (0.02 mmol, 2 mol%)

-

NaOtBu (Sodium tert-butoxide) (2.0 mmol)

-

Anhydrous 1,4-Dioxane (4 mL, 0.25 M)

Step-by-Step Workflow:

-

Vial Preparation: In a glovebox or under active Nitrogen flow, charge a 2-dram vial (equipped with a stir bar) with BrettPhos Pd G4 (catalyst), NaOtBu (base), and the 4-iodopyridine (substrate).

-

Note: If the amine is a solid, add it now. If liquid, add in step 3.

-

-

Solvent Addition: Seal the vial with a septum cap. Purge with inert gas for 2 minutes. Inject anhydrous 1,4-Dioxane via syringe.

-

Amine Addition: Inject the liquid amine.

-

Reaction: Place the vial in a pre-heated aluminum block at 80°C . Stir vigorously (1000 RPM).

-

Why 80°C? Iodides are reactive; excessive heat (>100°C) promotes deiodination (side reaction).

-

-

Monitoring: Check by LCMS at 1 hour.

-

Success Marker: Solution turns from pale yellow to orange/brown.

-

Failure Marker: Precipitation of "Pd Black" (grey solid) indicates catalyst decomposition.

-

-

Workup: Dilute with EtOAc, filter through a pad of Celite to remove palladium salts, concentrate, and purify via flash chromatography.

Advanced Protocol: The "Difficult Substrate" Variation

For substrates where the standard protocol fails (e.g., highly electron-deficient pyridines or sterically hindered amines), use the Pd₂(dba)₃ + Xantphos method. Xantphos has a wide bite angle that enforces reductive elimination and resists N-coordination.

Workflow Visualization:

Figure 2: Pre-complexation workflow for Xantphos systems to ensure active catalyst formation before substrate exposure.

Protocol Modifications:

-

Catalyst: Pd₂(dba)₃ (1 mol%) + Xantphos (2 mol%).

-

Base: Cs₂CO₃ (3.0 equiv) - Switching to a weak base prevents decomposition of sensitive iodopyridines.

-

Solvent: Toluene (Non-polar solvents can sometimes reduce pyridine-N coordination strength).

Troubleshooting & QC

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning | Switch to BrettPhos Pd G4 . The bulky ligand prevents the pyridine nitrogen from binding Pd. |

| Deiodination (Ar-I | Overheating / Hydride Source | Lower temp to 60°C. Ensure solvent is anhydrous (water acts as H-source). |

| Pd Black Precipitate | Catalyst Death | Increase ligand:Pd ratio to 2:1. Ensure O₂ exclusion is rigorous. |

| Stalled at 50% | Iodide Inhibition | Add AgOTf (1 mol%) to scavenge Iodide (advanced technique) or switch to Ar-Br. |

References

-

Buchwald, S. L., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[3] Journal of the American Chemical Society.

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts. Organic Process Research & Development.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

-

Paul, F., et al. (1994). Mechanism of the Buchwald-Hartwig Amination: Oxidative Addition and Reductive Elimination. Journal of the American Chemical Society.

-

Sigma-Aldrich Technical Guides. Buchwald Precatalysts User Guide.

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Ticket #8492: Overcoming Steric & Electronic Barriers in 2-tert-Butyl Pyridine Functionalization

Technical Support Center: Sterically Hindered 2-tert-Butyl Pyridine Couplings

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Orthodox" Challenge

Synthesizing 2,6-disubstituted pyridines (where one substituent is a bulky tert-butyl group) presents a "perfect storm" of catalytic challenges. You are likely facing low yields (<20%) or complete reaction stagnation.

This failure stems from two opposing forces:

-

The Steric Wall (Kinetic Inhibition): The tert-butyl group at the C2 position creates a massive cone angle blockade. This prevents the approach of the coupling partner during the transmetalation step and significantly raises the energy barrier for reductive elimination.

-

The Pyridine Trap (Thermodynamic Poisoning): While the tert-butyl group partially shields the nitrogen, the pyridine nitrogen is still a strong

-donor. In suboptimal catalytic cycles, the substrate coordinates to the metal center (forming a stable, inactive L_nPd(Ar)(Pyridine) species), effectively poisoning the catalyst before turnover occurs.

This guide provides the "Nuclear Option" protocols—catalytic systems designed specifically to force turnover in these hostile steric environments.

Module 1: Catalyst & Ligand Architecture

Standard catalysts like

The Gold Standards

| Reaction Type | Recommended System | Why It Works |

| Suzuki-Miyaura | Pd-PEPPSI-IPent | The "IPent" (Isopentyl) NHC ligand wraps around the metal center. Its flexibility accommodates the tert-butyl clash during the rate-determining reductive elimination step. |

| Buchwald-Hartwig | RuPhos or BrettPhos (G3/G4 Palladacycles) | These dialkylbiaryl phosphines prevent formation of the inactive bis-ligated complex. RuPhos is specific for secondary amines; BrettPhos for primary. |

| Negishi | Pd-PEPPSI-IPent | Superior stability against organozinc reagents compared to phosphine ligands, which can suffer from ligand exchange. |

Visualizing the Selection Logic

Caption: Decision matrix for ligand selection based on reaction type and nucleophile class.

Module 2: Validated Protocols

These protocols are designed to be self-validating. If Step 2 fails (color change/homogeneity), do not proceed to Step 3.

Protocol A: Suzuki Coupling with Pd-PEPPSI-IPent

Target: Coupling 2-bromo-6-(tert-butyl)pyridine with aryl boronic acids.

Reagents:

-

Catalyst: Pd-PEPPSI-IPent (2.0 - 4.0 mol%)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

-

Base:

(Potassium tert-butoxide) - Crucial for activating the precatalyst. -

Temperature: 80°C

Step-by-Step:

-

Charge: In a glovebox or under Argon flow, add Pd-PEPPSI-IPent (2 mol%), Boronic Acid (1.5 equiv), and Base (

, 2.0 equiv) to a reaction vial. -

Solvate: Add 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Activate: Stir at Room Temperature (RT) for 5 minutes. Observation: The solution should turn from yellow to a murky orange/brown. This indicates the "throw-away" pyridine ligand on the PEPPSI catalyst has dissociated and the active NHC-Pd(0) species is generated.

-

Initiate: Add the 2-bromo-6-(tert-butyl)pyridine (1.0 equiv). Cap the vial.

-

Reaction: Heat to 80°C. Monitor via LCMS at 1 hour.

-

Checkpoint: If conversion is <10% after 1 hour, spike with additional 2 mol% catalyst. If still no activity, the boronic acid may be protodeboronating (see Troubleshooting).

-

Protocol B: Amination with RuPhos Pd G4

Target: Coupling 2-chloro-6-(tert-butyl)pyridine with a secondary amine.

Reagents:

-

Catalyst: RuPhos Pd G4 (2.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide)

-

Solvent: Toluene or THF [1]

Step-by-Step:

-

Pre-mix: Add RuPhos Pd G4 (2 mol%) and NaOtBu (1.2 equiv) to the vial.

-

Add Reactants: Add the pyridine halide (1.0 equiv) and amine (1.2 equiv).

-

Solvent: Add Toluene (0.2 M).

-

Thermal Cycle: Heat to 85°C.

-

Note: RuPhos is exceptionally good at preventing

-hydride elimination, which is a common side reaction when coupling aliphatic amines to hindered centers.

-

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are <5%. What happened? A: You experienced "Palladium Black" precipitation. This means the active Pd(0) species was generated but failed to undergo oxidative addition into the hindered C-Cl/C-Br bond.

-

Fix: The tert-butyl group makes the oxidative addition slow. Switch to Pd-PEPPSI-IPent . The NHC ligand stabilizes the Pd(0) species longer, keeping it in solution until it can find the halide bond.

Q2: I see the product, but also a lot of de-halogenated pyridine (2-tert-butylpyridine).

A: This is "Hydrodehalogenation." It occurs when the coupling is slower than the

-

Fix: Increase the concentration of the coupling partner (Boronic acid/Amine). If using isopropanol or alcoholic solvents, switch to Dioxane or Toluene to remove the hydride source.

Q3: Can I use 2-tert-butyl-6-pyridyl boronic acid instead of the halide? A: Avoid this if possible. 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation (the C-B bond breaks, replaced by H).

-

Fix: Always make the hindered pyridine the electrophile (the halide) and the coupling partner the nucleophile (the boron/amine/zinc species). If you must use the pyridyl nucleophile, convert it to a MIDA boronate to slow-release the active species.

Q4: Why KOtBu? Can I use K2CO3?

A: For Pd-PEPPSI systems, alkoxide bases like

Module 4: Mechanistic Visualization

Understanding why PEPPSI works is critical for optimization. The diagram below illustrates the "Flexible Bulk" concept.

Caption: The Pd-PEPPSI cycle. The bulky NHC ligand stabilizes the 'Active Pd(0)' preventing precipitation, while its flexibility allows the massive 2-tBu-Py-X substrate to enter the coordination sphere.

References

-

Organ, M. G. , et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.

-

Organ, M. G. , et al. (2012).[2] "The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Hartwig, J. F. (2011). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.

-

Valente, C., et al. (2012). "Pd-PEPPSI-IPent: The Catalyst of Choice for the Negishi Cross-Coupling of Sterically Hindered Substrates." Chemistry – A European Journal.[3]

Sources

Technical Support Center: Preventing Dehalogenation in Pyridine Synthesis

<

Welcome to the technical support center for advanced pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging side reaction of dehalogenation during pyridine ring functionalization. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a dehalogenated byproduct in my Suzuki-Miyaura coupling reaction with a bromopyridine. What is happening at a mechanistic level?

A1: This is a classic and often frustrating problem. The side reaction you're observing is typically called hydrodehalogenation. The primary culprit is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1][2] This Pd-H intermediate can be generated through several pathways, including reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water in your reaction.[1][3]

Once formed, the Pd-H species can intercept the Ar-Pd(II)-X intermediate (formed after oxidative addition of your bromopyridine) and participate in a competitive reductive elimination pathway. Instead of eliminating the desired cross-coupled product (Ar-Ar'), it eliminates the dehalogenated pyridine (Ar-H), which lowers your yield and complicates purification.[1][2] Electron-deficient N-heterocyclic halides, such as pyridines, are particularly susceptible to this side reaction.[1]

Q2: My reaction involves a 2-chloropyridine, and it's very sluggish, leading to more dehalogenation. Why is this specific position a problem?

A2: You've encountered what is often termed the "2-Pyridyl Problem." The nitrogen atom at the 2-position of the pyridine ring can act as a ligand and coordinate strongly to the palladium catalyst.[4] This coordination can form stable, inactive catalyst complexes, effectively slowing down or even halting the desired catalytic cycle.[4][5] When the desired reaction (i.e., reductive elimination of the product) is slow, the competing dehalogenation pathway has more opportunity to occur, leading to the formation of your byproduct.[1] This issue is a key challenge in the functionalization of pyridines, especially with less reactive chlorides.[4]

Q3: I'm performing a Buchwald-Hartwig amination on a bromopyridine and seeing dehalogenation. I thought this was more of a Suzuki coupling issue. What's different here?

A3: While the root cause is similar—the formation of a Pd-H species—the source of the hydride can be different in a Buchwald-Hartwig amination. The mechanism involves an unproductive side reaction where the palladium amide intermediate undergoes β-hydride elimination.[6] This is more common with certain amines. This process forms an imine and the same problematic Pd-H species that leads to hydrodehalogenation of your starting material.[6] Strong bases like sodium tert-butoxide, which are essential for catalyst turnover, can also contribute to the formation of hydride species.[7]

Q4: Does the choice of halogen (Cl, Br, I) on the pyridine ring affect the likelihood of dehalogenation?

A4: Absolutely. The tendency for dehalogenation generally follows the reactivity of the carbon-halogen bond: I > Br > Cl.[1][8] Aryl iodides are the most reactive towards oxidative addition, but they are also the most prone to the dehalogenation side reaction.[1] Conversely, aryl chlorides are the least reactive for the desired coupling but also show a lower tendency for dehalogenation.[8] Therefore, if you are struggling with dehalogenation using a pyridyl iodide, switching to the corresponding bromide or even chloride (provided you can find a sufficiently active catalyst system) can be a viable strategy.[8][9]

Section 2: Troubleshooting Guides & Preventative Protocols

This section provides structured advice to mitigate dehalogenation based on reaction components.

Issue 1: High Levels of Dehalogenated Byproduct in a Suzuki-Miyaura Coupling

This is the most common scenario. Your troubleshooting should be systematic, focusing on the four key components of the reaction: the catalyst/ligand, the base, the solvent, and the reaction conditions.

Troubleshooting Flowchart

Caption: Troubleshooting workflow for dehalogenation.

Comparative Data: Catalyst & Base Selection

The choice of ligand and base is paramount. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, which can outcompete the dehalogenation pathway.[2][8][10]

| Parameter | Poor Choice (Favors Dehalogenation) | Better Choice (Suppresses Dehalogenation) | Rationale |

| Ligand | PPh₃ (Triphenylphosphine) | XPhos, SPhos, RuPhos (Buchwald biaryl phosphines)[2] | Bulky, electron-rich ligands stabilize the Pd(0) state and promote rapid reductive elimination of the desired product, minimizing the lifetime of intermediates that can lead to dehalogenation.[11][12] |

| Base | NaOtBu, KOtBu (Alkoxides) | K₃PO₄, K₂CO₃, Cs₂CO₃ (Phosphates/Carbonates)[1][8] | Strong alkoxide bases are more likely to generate Pd-H species. Weaker inorganic bases are less prone to this side reaction.[8][13] |

| Solvent | Alcohols (e.g., i-PrOH, MeOH) | Aprotic solvents (e.g., Dioxane, Toluene, THF)[1] | Alcohols can act as hydride donors, directly contributing to the formation of Pd-H species.[14] Aprotic solvents eliminate this source. |

Issue 2: Dehalogenation of an N-H Containing Pyridine (e.g., Aminopyridine)

Unprotected N-H groups on heterocyclic rings can complicate cross-coupling reactions and promote dehalogenation.[1][15]

Protocol: N-H Protection Strategy to Suppress Dehalogenation

If your pyridine substrate contains a reactive N-H bond (e.g., an aminopyridine or a pyridinone), protecting this group can significantly suppress dehalogenation.[1][15] The Boc (tert-butyloxycarbonyl) group is a common choice.

Step-by-Step Protocol:

-

Protection: Dissolve your N-H containing halopyridine (1.0 eq.) in an appropriate solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a base such as Triethylamine (TEA, 1.5 eq.) or 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, perform a standard aqueous workup and purify the N-Boc protected halopyridine by column chromatography.

-

Cross-Coupling: Use the purified N-Boc protected substrate in your standard Suzuki, Buchwald-Hartwig, or other cross-coupling reaction. The bulky Boc group often helps shield the nitrogen, preventing catalyst inhibition and reducing side reactions.

-

Deprotection (if necessary): The Boc group can be easily removed post-coupling using acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM) to yield the final desired product. In some cases, the basic conditions of the coupling reaction itself may be sufficient to remove the Boc group.[15]

Section 3: Understanding the Catalytic Cycle and Side Reaction

To effectively troubleshoot, it is crucial to visualize the competing reaction pathways.

Caption: Competing pathways: Suzuki coupling vs. Dehalogenation.

This diagram illustrates how the key Ar-Pd(II)-X intermediate can proceed down the productive path to your desired product (Ar-Ar') or be intercepted by a palladium-hydride species (H-Pd(II)-X), leading to the undesired dehalogenated byproduct (Ar-H).[1][8] Your goal in optimizing the reaction is to accelerate the main cycle (thicker arrows) relative to the side reaction pathway (red arrows).

References

- Benchchem. (n.d.). troubleshooting side reactions during 2,5-Divinylpyridine synthesis.

- Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.

- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.

- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.

- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions.

- Wikipedia. (2024). Buchwald–Hartwig amination.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

- Chotana, G. A., et al. (2005). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.

- Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.

- Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.

- Al-Zoubi, R. M., et al. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Molecules, 16(5), 3833-3843.

- Hartwig, J. F. (2001). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society.

- Navarro, O., & Nolan, S. P. (2004). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Accounts of Chemical Research, 37(7), 515-523.

- Loh, V. R., et al. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 42(1), 113-115.

- Wang, Y., et al. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. The Journal of Organic Chemistry.

- Orbach, M., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 32(15), 4157-4166.

- Kim, J., & Lee, S. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Bulletin of the Korean Chemical Society, 31(3), 645-647.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Validation & Comparative

The "Doublet-Defect" Strategy: A Guide to HRMS Analysis of Bromo-Iodo Pyridines

Topic: HRMS Analysis and Isotopic Pattern of Bromo-Iodo Pyridines Content Type: Technical Comparison & Application Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary: The Halogen Ambiguity

In medicinal chemistry, bromo-iodo pyridines serve as critical "linchpin" scaffolds. The distinct reactivity of the C-Br and C-I bonds allows for sequential cross-coupling (e.g., selective Sonogashira followed by Suzuki coupling). However, confirming the synthesis of these intermediates is fraught with analytical risk.

Low-Resolution Mass Spectrometry (LRMS) often fails to distinguish between oxidative byproducts, while NMR can be ambiguous regarding elemental composition in halogen-rich environments. This guide details the High-Resolution Mass Spectrometry (HRMS) workflow, specifically focusing on the unique "Doublet-Defect" isotopic signature that definitively validates bromo-iodo pyridine scaffolds.

Theoretical Framework: The Isotopic Physics

To interpret the data, one must understand the underlying nuclear physics that dictates the spectral appearance.

The Bromine Signature (The Doublet)

Bromine is unique among organic elements due to its two stable isotopes,

-

Result: Any molecule with a single bromine atom exhibits two molecular ion peaks (

and

The Iodine Signature (The Defect)

Iodine is monoisotopic (

-

Nominal Mass: 127 Da[2]

-

Exact Mass: 126.90447 u

-

The Shift: Unlike Hydrogen (+7.8 mDa defect), Iodine introduces a mass deficit. A bromo-iodo pyridine will appear at a lower exact mass than a non-halogenated isobaric impurity.

The Combined Pattern

For a bromo-iodo pyridine (

-

Peak A (

): The "monoisotopic" peak. -

Peak B (

): The M+2 peak. -

Intensity Ratio: ~1:1.

Comparative Analysis: Why HRMS?

The following table compares HRMS against standard alternatives (LRMS and

| Feature | LRMS (Single Quad) | HRMS (Orbitrap/Q-TOF) | |

| Primary Output | Nominal Mass (e.g., 283 Da) | Proton Connectivity | Exact Mass (e.g., 282.8491) |

| Isotope Fidelity | Low (Peaks merge/broaden) | N/A | High (Fine Isotope Structure) |

| Formula Confirmation | No. Cannot distinguish isobars. | No. Blind to halogens (invisible). | Yes. <5 ppm accuracy confirms formula. |

| Impurity Detection | Poor. Isobaric interferences common. | Good for structure, bad for trace elemental analysis. | Excellent via Mass Defect Filtering. |

| Risk Factor | High false positives (e.g., phosphate clusters). | Ambiguity in substitution patterns (Br vs I position). | Gold Standard for elemental confirmation. |

Experimental Protocol: Self-Validating Workflow

Objective: Acquire authoritative confirmation of 2-bromo-5-iodopyridine (or derivatives).

Phase 1: Sample Preparation (The "Clean-Stream" Method)

-

Solvent: Use LC-MS grade Methanol (MeOH).

-

Causality: Acetonitrile can form adducts (

,

-

-

Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for injection.

-

Causality: Halogenated pyridines ionize well; high concentrations cause space-charge effects in ion traps (Orbitrap), distorting mass accuracy.

-

Phase 2: Ionization (ESI+)

-

Mode: Positive Electrospray Ionization (ESI+).

-

Mechanism: Pyridine nitrogen lone pair accepts a proton (

). -

Parameters:

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 300°C (Halogens are thermally stable, but avoid >350°C to prevent dehalogenation).

-

Phase 3: Data Acquisition

-

Resolution: Set to >60,000 FWHM (at m/z 200).

-

Reasoning: Necessary to resolve the fine structure of

isotopes from the halogen peaks if the molecule is large.

-

-

Lock Mass: Use an internal calibrant (e.g., polysiloxane background m/z 371.1012) to ensure <2 ppm accuracy.

Visualization: Workflows and Logic

Diagram 1: The Analytical Workflow

This diagram outlines the linear process from sample to validated data, highlighting critical decision nodes.